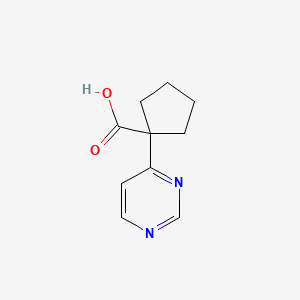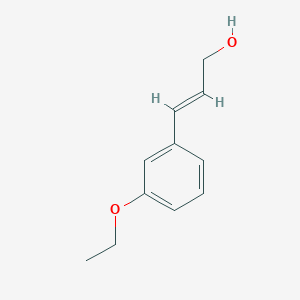
(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride is a chemical compound with the molecular formula C6H12F3NO·HCl. It is known for its unique structural properties, which include a trifluoropropyl group and a methoxyethyl group attached to an amine. This compound is often used in various scientific research applications due to its reactivity and potential biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The methoxyethyl and trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoropropyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methoxyethyl group can influence the compound’s solubility and reactivity. Together, these groups contribute to the compound’s overall biological activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxyethyl)amine: Lacks the trifluoropropyl group, resulting in different reactivity and biological activity.
(3,3,3-Trifluoropropyl)amine: Lacks the methoxyethyl group, affecting its solubility and interaction with biomolecules.
Uniqueness
(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride is unique due to the presence of both the methoxyethyl and trifluoropropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C6H13ClF3NO |
|---|---|
Poids moléculaire |
207.62 g/mol |
Nom IUPAC |
3,3,3-trifluoro-N-(2-methoxyethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-11-5-4-10-3-2-6(7,8)9;/h10H,2-5H2,1H3;1H |
Clé InChI |
HLZMJCTWCDNJKL-UHFFFAOYSA-N |
SMILES canonique |
COCCNCCC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


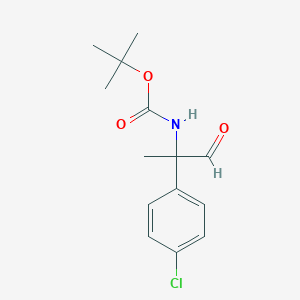
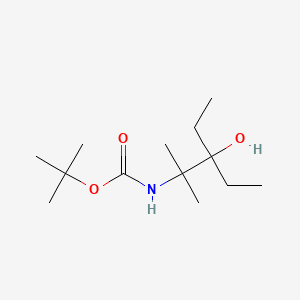
![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)
![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)
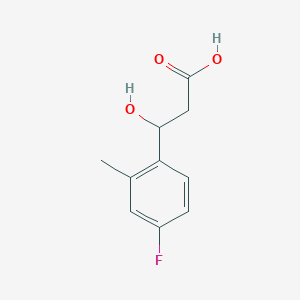
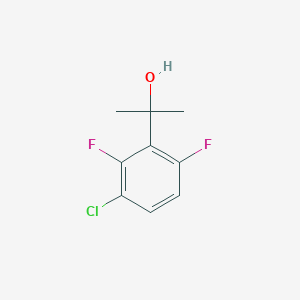
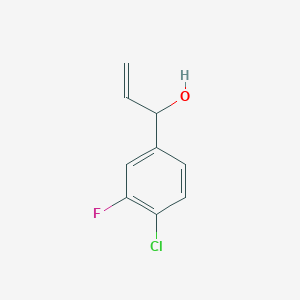
aminedihydrochloride](/img/structure/B13585233.png)
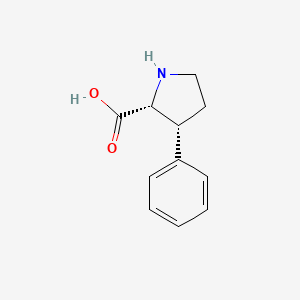
![7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B13585260.png)
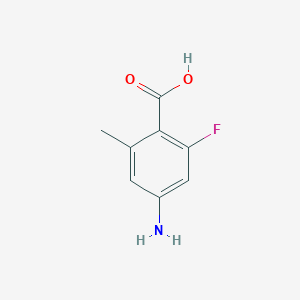
![N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine](/img/structure/B13585269.png)
